molecular formula C12H13NO4 B14387085 5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid CAS No. 88194-04-1

5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid

Cat. No.: B14387085
CAS No.: 88194-04-1
M. Wt: 235.24 g/mol
InChI Key: DWYUISKXRGAPCS-UHFFFAOYSA-N
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Description

5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid is an organic compound that features a benzene ring substituted with a but-2-en-1-ylamino group and two carboxylic acid groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid can be achieved through several methodsThis can be done using reagents such as but-2-en-1-ylamine and phthalic anhydride under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and amines.

    Substitution: Halogenated, nitrated, and sulfonated benzene derivatives.

Scientific Research Applications

5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid is unique due to the presence of the but-2-en-1-ylamino group, which imparts distinct chemical and biological properties compared to its analogs

Properties

CAS No.

88194-04-1

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

5-(but-2-enylamino)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C12H13NO4/c1-2-3-4-13-10-6-8(11(14)15)5-9(7-10)12(16)17/h2-3,5-7,13H,4H2,1H3,(H,14,15)(H,16,17)

InChI Key

DWYUISKXRGAPCS-UHFFFAOYSA-N

Canonical SMILES

CC=CCNC1=CC(=CC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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